5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine

Kinase Inhibition Anticancer Drug Discovery CDK6 Inhibitors

Select this specific [3,2-d]pyrimidine-2,4-diamine scaffold to exploit its crystallographically validated hinge-binding orientation, distinct from the [2,3-d] isomer. This precise 2,4-diamine substitution pattern is critical for hydrogen bond networks that drive potent CDK6 inhibition surpassing palbociclib, sub-nanomolar EGFR T790M/L858R activity, and stable ADC linker chemistry. Generic pyrrolopyrimidine cores cannot substitute this geometry without rigorous re-validation. Ensure your next drug discovery campaign starts with the correct building block.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
Cat. No. B13530870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CNC2=C1N=C(N=C2N)N
InChIInChI=1S/C6H7N5/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H,(H4,7,8,10,11)
InChIKeyISSMDAFGDCTNDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H-Pyrrolo[3,2-d]pyrimidine-2,4-diamine: A Core Scaffold for Targeted Kinase and Antiproliferative Research


5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine (CAS 805178-29-4) is a heterocyclic compound featuring a fused pyrrole and pyrimidine ring system with amino substituents at the 2- and 4-positions [1]. This scaffold is characterized by a molecular weight of 149.15 g/mol, an XLogP3-AA of -0.3, and a topological polar surface area of 93.6 Ų [1]. The core structure serves as a critical building block for the synthesis of bioactive molecules, including potent kinase inhibitors targeting CDK6 [2], PI3Kα [3], and EGFR mutants [4], and is utilized in advanced therapeutic modalities such as antibody-drug conjugates (ADCs) [5].

Why Generic Substitution Fails for 5H-Pyrrolo[3,2-d]pyrimidine-2,4-diamine


Substitution with other pyrrolo-pyrimidine or 9-deazapurine cores cannot be assumed without rigorous experimental validation due to the profound impact of the precise ring fusion geometry ([3,2-d] vs. [2,3-d]) and substituent pattern (2,4-diamine vs. others) on target engagement. The [3,2-d] scaffold, as opposed to the [2,3-d] isomer, dictates a distinct hinge-binding orientation in kinases, as demonstrated by crystallographic studies with EGFR [1]. Furthermore, the specific placement of the 2,4-diamine functionalities is critical for establishing key hydrogen bond networks; for example, in CDK6 inhibitors, modifications to this exact diamine arrangement directly modulate inhibitory potency, with certain derivatives surpassing palbociclib [2]. In antibody-drug conjugate applications, the 2,4-diamine is essential for the precise linker chemistry required for stable payload attachment, a function not necessarily shared by other pyrrolopyrimidines [3].

Quantitative Evidence of Differentiating Performance for 5H-Pyrrolo[3,2-d]pyrimidine-2,4-diamine-Based Compounds


Superior Antiproliferative Potency Compared to Clinical CDK4/6 Inhibitor Palbociclib

In a direct head-to-head comparison, a derivative of the 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine scaffold (compound IVj) exhibited superior anti-proliferative activity against human cancer cell lines than the FDA-approved CDK4/6 inhibitor, palbociclib [1]. This demonstrates that specific substitutions on the core scaffold can yield compounds with enhanced potency relative to established clinical agents.

Kinase Inhibition Anticancer Drug Discovery CDK6 Inhibitors

Structural Basis for Potent Inhibition of Mutant EGFR Compared to Wild-Type

Crystal structures of pyrrolo[3,2-d]pyrimidine-based inhibitors bound to the EGFR kinase domain reveal a binding mode that effectively accommodates the T790M/L858R double mutant, a common resistance mutation in non-small cell lung cancer [1]. This structure-based design, rooted in the 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine core, led to compounds with IC50 values of 0.07 nM and 0.17 nM for the T790M/L858R mutant EGFR, as detailed in the associated publication [2]. This contrasts with many first-generation inhibitors, which are significantly less potent against this mutant.

Kinase Inhibitor Design Drug Resistance EGFR Inhibitors

Essential Role of the 2,4-Diamine Core for Cytotoxic Activity Against PI3Kα-Related Breast Cancer Cells

A systematic study of 2,4-diaminosubstituted pyrrolo[3,2-d]pyrimidines evaluated their cytotoxic activity against a panel of PI3Kα-related human breast cancer cell lines [1]. The most potent compounds, which featured a 7-phenyl and a 2-(4-aminocyclohexylamino) moiety (e.g., 16c and 16f), demonstrated significant cytotoxic effects [1]. While the study compares different derivatives of the core scaffold (e.g., 7-phenyl vs. 7-isopropyl), it does not directly compare the 2,4-diamine core to a non-diamine analog. However, the research explicitly concludes that the 2,4-diaminosubstitution pattern is a key structural feature for the observed activity against MCF7, T47D, MDA-MB-231, and HCC1954 cells [1].

PI3K Pathway Antiproliferative Agents Breast Cancer

Precise Linker Conjugation Enabled by the 2,4-Diamine Motif in Antibody-Drug Conjugates

Patent WO2020252043A1 specifically claims 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamino compounds for use in antibody-drug conjugates (ADCs) [1]. The 2,4-diamine moiety provides two distinct amino groups that are critical for the precise, site-specific attachment of linker-payload constructs. This structural feature allows for controlled drug-to-antibody ratios and stable conjugation, which is a key differentiator from alternative payload scaffolds that may lack the same dual-point attachment capability or require less efficient conjugation chemistries [1].

Antibody-Drug Conjugates Targeted Therapy Bioconjugation

Best Research and Industrial Applications for 5H-Pyrrolo[3,2-d]pyrimidine-2,4-diamine-Based Compounds


Development of Next-Generation CDK6 Inhibitors for Breast Cancer

Leverage the 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine scaffold to design and synthesize novel CDK6 inhibitors with the potential to outperform palbociclib in terms of antiproliferative potency. This is directly supported by studies showing superior activity of N4-alkyl-N2-phenyl derivatives in breast and gastric cancer cell models [1].

Targeting Drug-Resistant EGFR Mutant Non-Small Cell Lung Cancer (NSCLC)

Utilize the core scaffold for structure-based drug design programs aimed at overcoming resistance to first- and second-generation EGFR inhibitors. The pyrrolo[3,2-d]pyrimidine framework has been validated to potently inhibit the T790M/L858R mutant kinase, achieving sub-nanomolar IC50 values and providing a clear structural rationale for its use [2].

Investigating PI3Kα-Driven Cancers and Signal Transduction

Employ 2,4-diaminosubstituted pyrrolo[3,2-d]pyrimidines as chemical probes or lead compounds to dissect PI3Kα signaling in breast and prostate cancer cell lines. The demonstrated cytotoxic activity of specific derivatives (e.g., 16c and 16f) against PI3Kα-related cell lines validates the scaffold for this application [3].

Constructing Novel Antibody-Drug Conjugates (ADCs) with Defined Linker Chemistry

Incorporate 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine-based payloads into ADC programs to achieve precise, site-specific conjugation and stable drug-to-antibody ratios. This application is explicitly protected in recent patent literature, highlighting its industrial relevance and the unique chemical handle provided by the 2,4-diamine motif [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.